molecular formula C13H17NO2 B1374623 1-Benzyl-5-(hydroxymethyl)piperidin-2-one CAS No. 744212-68-8

1-Benzyl-5-(hydroxymethyl)piperidin-2-one

Cat. No. B1374623
CAS RN: 744212-68-8
M. Wt: 219.28 g/mol
InChI Key: LRMCTXDLWPUNPF-UHFFFAOYSA-N
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Description

1-Benzyl-5-(hydroxymethyl)piperidin-2-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is a solid or semi-solid or liquid or lump substance . The IUPAC name for this compound is 1-benzyl-5-(hydroxymethyl)-2-piperidinone .


Synthesis Analysis

Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of ®-1-benzyl-5-(hydroxymethyl)-2-piperidone (1) from key synthon monoacetate ®-3 has been accomplished conveniently in 6 steps with 93% ee and in 44% overall yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO2/c15-10-12-6-7-13(16)14(9-12)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 .


Chemical Reactions Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

This compound is a solid, semi-solid, liquid, or lump substance . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Synthesis of Labeled Compounds

1-Benzyl-5-(hydroxymethyl)piperidin-2-one is used in the synthesis of labeled compounds, particularly in the preparation of [14C]SCH 351125, a potent CCR5 receptor antagonist potentially useful in HIV treatment. The synthesis involves a mechanism of reversible iminium ion formation and rapid equilibration through a cationic aza-Cope rearrangement, which precedes the rate-determining intramolecular cyclization step (Ren et al., 2007).

Glycosidase Inhibitor Synthesis

This compound is also integral in synthesizing Isofagomine, a potent β-glucosidase inhibitor. The synthesis process involves a series of reactions starting from specific sugar derivatives and results in a compound that can be used to study glycosidases, important enzymes in various biological processes (Jespersen et al., 1994).

Novel Non-Peptide Antagonist Preparation

Another application is in the preparation of novel non-peptide CCR5 antagonists. These compounds have potential applications in medicinal chemistry, especially in designing drugs that can interact with the CCR5 receptor, a target in HIV therapy (Bi, 2014).

Second Generation Synthesis of Derivatives

The compound is also used in the second generation synthesis of benzyl piperidine derivatives. These derivatives are key intermediates in the preparation of dual inhibitors, which have applications in neuropsychopharmacology (Ueno et al., 2015).

Analysis of Structural and Electronic Properties

It is also utilized in the analysis of structural and electronic properties of molecules. The studies involve theoretical approaches like density functional theory and molecular orbital calculations to understand how the molecule interacts with its environment, which is crucial in drug design and material science (Essa & Jalbout, 2008).

Molecular and Crystal Structure Studies

Studies on molecular and crystal structures of derivatives of this compound help understand the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals. This knowledge is important in crystallography and materials science (Kuleshova & Khrustalev, 2000).

Acetylcholinesterase Inhibitors

This compound derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase. These inhibitors have significant implications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

This compound is a derivative of piperidine, a six-membered heterocycle . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . More research is needed to identify the specific targets of this compound.

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological processes

Pharmacokinetics

The compound’s molecular weight is 219.28 , which could influence its pharmacokinetic properties. More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It is known that the compound is used as a reactant in the synthesis of (±)-cytisine , but the specific effects of its action require further investigation.

Action Environment

The compound is stored in a dry, room temperature environment , suggesting that certain conditions are necessary for its stability

Biochemical Analysis

Biochemical Properties

1-Benzyl-5-(hydroxymethyl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can lead to alterations in cell signaling and gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. For example, high doses of this compound have been associated with increased oxidative stress and apoptosis in certain cell types . Additionally, toxic or adverse effects, such as liver damage and neurotoxicity, have been observed at very high doses in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways can affect overall cellular metabolism, including energy production and detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation. This distribution pattern can influence the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through various mechanisms, such as post-translational modifications or the presence of targeting signals . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cell signaling pathways.

properties

IUPAC Name

1-benzyl-5-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-12-6-7-13(16)14(9-12)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMCTXDLWPUNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693631
Record name 1-Benzyl-5-(hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186663-47-7
Record name 1-Benzyl-5-(hydroxymethyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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